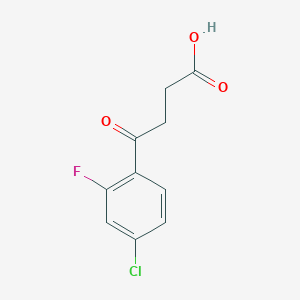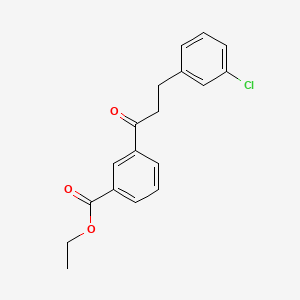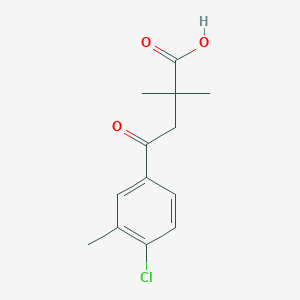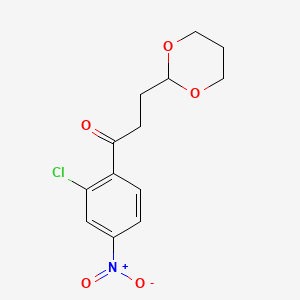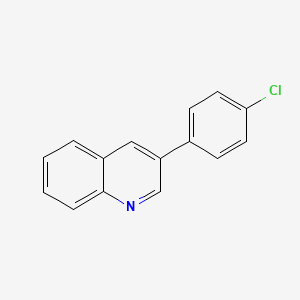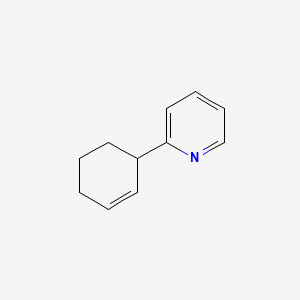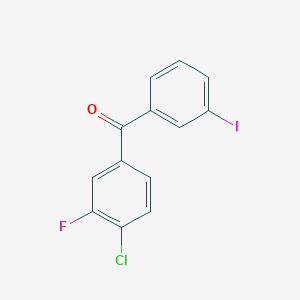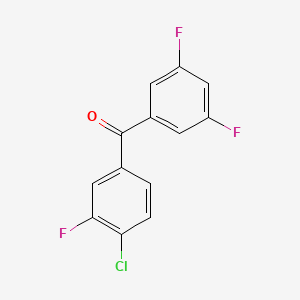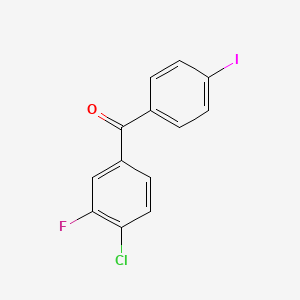
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone
Overview
Description
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and synthesis methods. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the chemistry of similar ketones.
Synthesis Analysis
The synthesis of ketones with complex structures often involves cyclization reactions. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which are facilitated by the treatment with NaH and various reagents . Similarly, the cyclization-carbonylation-cyclization (CCC) coupling reaction of (ortho-alkynyl phenyl)(methoxymethyl) sulfides with palladium(II)-bisoxazoline catalysts results in symmetrical ketones bearing two benzo[b]thiophene groups . These methods highlight the potential pathways that could be explored for synthesizing structurally related compounds to Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone.
Molecular Structure Analysis
The molecular structure of ketones can significantly influence their reactivity and physical properties. For example, the structure of 4-ethoxycarbonyl-3-hydroxy-3-phenylcyclohexanone shows a cyclohexanone ring in a chair conformation with various substituents in specific configurations, which is stabilized by intermolecular hydrogen bonding . This suggests that the molecular structure of Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone would also play a crucial role in its reactivity and the formation of intermolecular interactions.
Chemical Reactions Analysis
Ketones undergo a variety of chemical reactions. The photochemistry of 2-cyclopentenyl methyl ketones involves a 1,3-acetyl shift and an oxa-di-π-methane rearrangement under specific conditions . Although the compound is not a cyclopentenyl methyl ketone, understanding the reactivity of similar compounds can provide insights into the types of photochemical reactions that Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones are influenced by their molecular structure. The presence of electron-withdrawing or donating groups, the conformation of the ketone ring, and the nature of substituents can affect properties such as solubility, boiling point, and reactivity. While the papers provided do not directly discuss the physical and chemical properties of Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone, they do provide examples of how the structure affects the properties of similar compounds .
Scientific Research Applications
Photochemistry of Cyclopentenyl Methyl Ketones
Cyclopentenyl methyl ketones, closely related to Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone, undergo various photochemical reactions. For instance, 2-Cyclopentenyl and 3-phenyl-2-cyclopentenyl methyl ketones exhibit a 1,3-acetyl shift upon direct irradiation, leading to photochemically non-interconverting endo and exo bicyclo-pentyl methyl ketones through the oxa-di-π-methane rearrangement. This reaction is sensitive to the presence of specific substituents, influencing the reaction pathway and the products formed (Gonzenbach et al., 1977).
Cyclization Reactions
Cyclization reactions are a critical area of research involving compounds like Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone. The synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone derivatives highlights the potential of such compounds in regioselective cyclization processes. These reactions proceed via alkylideneaminyl radical intermediates, showcasing the intricate mechanisms and potential synthetic applications of these ketones in constructing complex heterocyclic structures (Uchiyama et al., 1998).
Role in Nazarov Cyclization
The role of methoxy groups in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one has been studied, shedding light on the gas-phase and solution-phase cyclization processes. This research demonstrates how the methoxy group facilitates proton migrations essential for cyclization and fragmentation, providing insights into the mechanistic aspects of cyclization reactions involving methoxy-substituted ketones (Cyriac et al., 2014).
Synthesis of Functionalized Cyclopentanes
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone derivatives have been utilized in the synthesis of highly functionalized cyclopentanes through [3+2] cycloaddition reactions. These reactions, catalyzed by triflic imide, demonstrate the versatility of such ketones in constructing complex molecular architectures, highlighting their significance in synthetic chemistry (Takasu et al., 2006).
properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-17-15-9-5-4-8-13(15)10-11-14(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXVIQQHXJRIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644208 | |
| Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-31-7 | |
| Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




